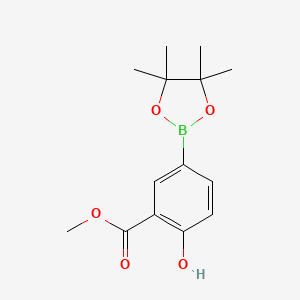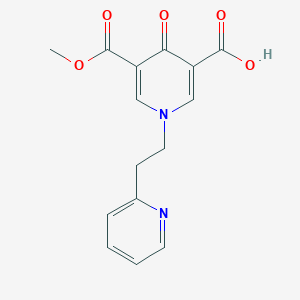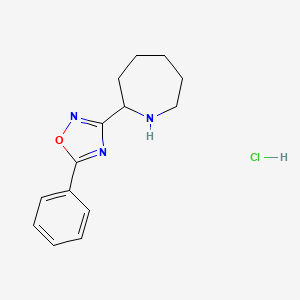
N-methyl-2-(1H-pyrazol-4-yl)ethanamine
説明
N-methyl-2-(1H-pyrazol-4-yl)ethanamine, also known as Mephedrone, is a synthetic stimulant drug of the amphetamine and cathinone classes. It was first synthesized in 1929 by a German chemist and has been used in scientific research since then. Mephedrone has a wide range of effects on the body, including increased alertness, euphoria, and increased physical activity. It has also been used recreationally, as it produces a strong stimulant and empathogenic effect.
科学的研究の応用
DNA Binding and Cytotoxicity Studies
Research on Cu(II) complexes with tridentate ligands, including derivatives similar to "N-methyl-2-(1H-pyrazol-4-yl)ethanamine," has shown significant DNA binding propensity and minor structural changes upon interaction with DNA. These complexes exhibit nuclease activity, contributing to DNA cleavage through hydroxyl radicals. Furthermore, in vitro cytotoxicity assays reveal their low toxicity toward different cancer cell lines, suggesting potential applications in designing therapeutic agents with DNA-targeting capabilities (Kumar et al., 2012).
Metal Complex Formation and Catalysis
Studies on Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have revealed their ability to form monomeric four-coordinated and five-coordinated complexes, influencing the geometry and electronic properties of these complexes. Such structural versatility is crucial for catalytic applications, including polymerization processes, where these complexes demonstrated significant activity in methyl methacrylate (MMA) polymerization, yielding polymers with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Synthesis and Structural Characterization of Complexes
The synthesis and characterization of Cu(II) complexes with N,N-bidentate N-substituted phenylethanamine derivatives, including those similar to "this compound," have been conducted. These complexes were used as pre-catalysts for the ring-opening polymerization of rac-lactide, demonstrating high activity and selectivity for producing heterotactic-enriched polylactide. Such studies underscore the importance of these compounds in polymer science and sustainable material production (Cho et al., 2019).
Ligand Decomposition and Metal Coordination
Research involving low symmetry pyrazole-based tripodal tetraamine ligands has explored their metal complexes and ligand decomposition reactions. These studies provide insights into the stability and reactivity of such ligands in different environments, crucial for designing stable metal-organic frameworks and catalysts (Cubanski et al., 2013).
作用機序
Target of Action
N-methyl-2-(1H-pyrazol-4-yl)ethanamine, also known as Methyl-[2-(1H-pyrazol-4-yl)-ethyl]-amine, is a compound that has been studied for its potential therapeutic applications. Similar compounds have been found to target enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its targets to modulate their activity .
Biochemical Pathways
Compounds with similar structures have been found to influence the nad+ salvage pathway via their interaction with nampt .
Result of Action
Similar compounds have been found to have potential therapeutic effects in the treatment of diverse array of diseases .
特性
IUPAC Name |
N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-2-6-4-8-9-5-6/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUIUOKJXWWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390241 | |
| Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956949-79-4 | |
| Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


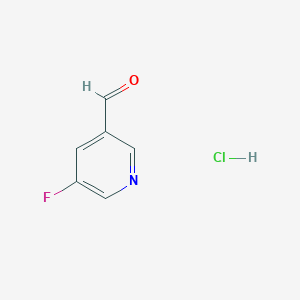

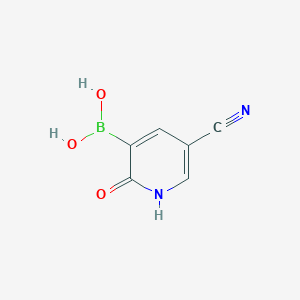

![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)

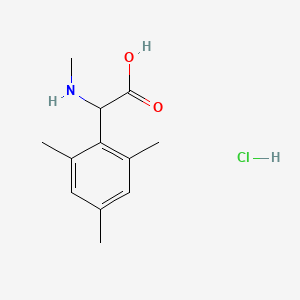

![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)
